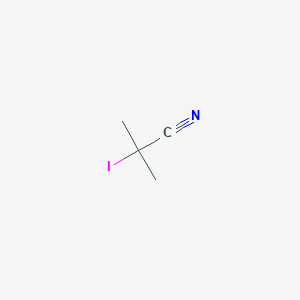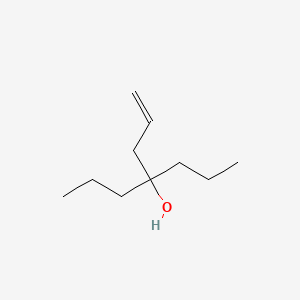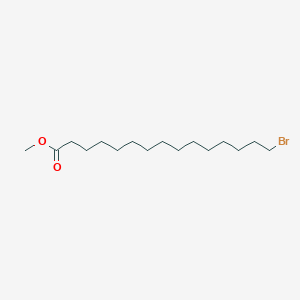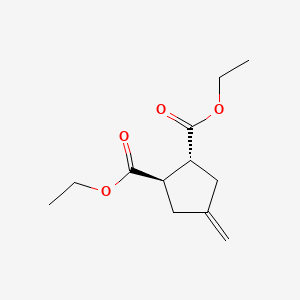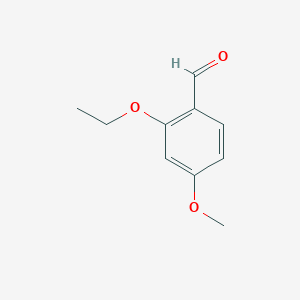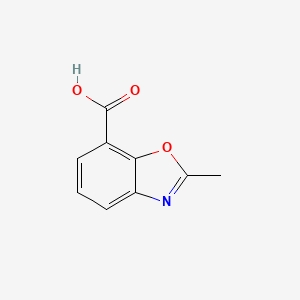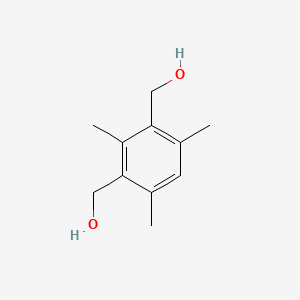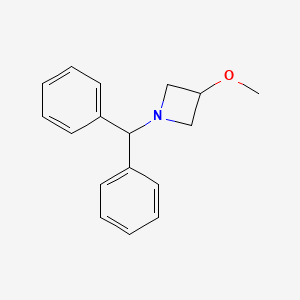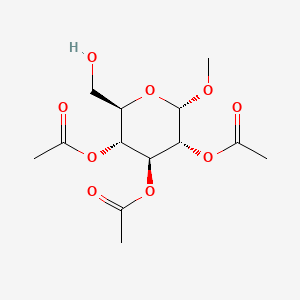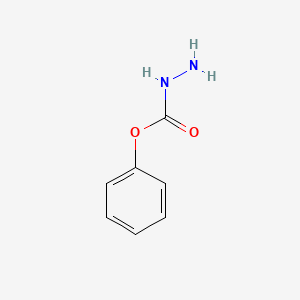
Phenoxyformohydrazide
Descripción general
Descripción
- Phenoxyformohydrazide is a chemical compound with the molecular formula C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> . It belongs to the class of hydrazides and contains both a phenoxy group and a formohydrazide moiety.
- The compound is used in various applications, including as a pesticide and a chemical intermediate.
Synthesis Analysis
- The synthesis of Phenoxyformohydrazide involves the reaction of a phenoxy compound (such as phenol or a phenoxy acid) with formohydrazide (H<sub>2</sub>N-N=CH-CHO).
- The specific synthetic route and conditions may vary depending on the desired purity and yield.
Molecular Structure Analysis
- The molecular structure of Phenoxyformohydrazide consists of a phenoxy group (C<sub>6</sub>H<sub>5</sub>O) attached to a formohydrazide moiety (H<sub>2</sub>N-N=CH-CHO).
- The compound has a molecular weight of approximately 152.15 g/mol.
Chemical Reactions Analysis
- Phenoxyformohydrazide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
- It may participate in condensation reactions or form complexes with metal ions.
Physical And Chemical Properties Analysis
- Phenoxyformohydrazide is a white crystalline solid with a melting point around 105°C.
- It is sparingly soluble in water but dissolves in organic solvents.
- The compound may exhibit moderate volatility and flammability.
Aplicaciones Científicas De Investigación
Biotransformation Applications : Phenolic compounds, including structures similar to Phenoxyformohydrazide, are involved in important biotransformation processes. For instance, studies have shown that phenol hydroxylase can transform compounds like benzene and toluene into catechols through successive hydroxylation, suggesting potential industrial applications in environmental remediation and synthesis of valuable chemicals (Ma et al., 2013).
Antioxidant and Antiapoptotic Roles : Research has demonstrated that compounds similar to Phenoxyformohydrazide can play significant roles as antioxidants. For example, omeprazole and its analogs, which share structural similarities with Phenoxyformohydrazide, have been found to possess strong antioxidant and antiapoptotic properties, indicating potential applications in the prevention of oxidative damage and in pharmacology (Biswas et al., 2003).
Enzymatic Applications in Phenol Biotransformation : Phenolic compounds are key in various biochemical processes. Studies on the kinetics of phenol biotransformation have provided insights into the role of enzymes in the breakdown of these compounds, suggesting their relevance in wastewater treatment and bioremediation strategies (Kumaran & Paruchuri, 1997).
Biosensor Development : Tyrosinase-based biosensors using phenolic compounds have been developed for the detection of phenolic compounds and herbicides, indicating the potential of Phenoxyformohydrazide-related structures in environmental monitoring and agricultural applications (Védrine et al., 2003).
Biotransformation for Value-Added Compounds : Phenolic acids, related to Phenoxyformohydrazide, can be biotransformed into high-value compounds for pharmaceutical, cosmetic, food, and polymer industries. This process involves various enzymatic reactions, suggesting the utility of these compounds in sustainable and environmentally friendly technologies (Tinikul et al., 2018).
Potential in Lipid Metabolism and Obesity Management : Some phenolic compounds have been identified as potentially beneficial in managing lipid metabolism and obesity. Their antioxidative and anti-inflammatory properties suggest potential health benefits and therapeutic applications (Alam et al., 2016).
Enhancement of Antioxidant Properties in Food and Cosmetic Industries : The biotransformation of green coffee, rich in phenolic compounds, has shown potential in enhancing antioxidant properties, suggesting applications in the food and cosmetic industries (Palmieri et al., 2018).
Safety And Hazards
- Phenoxyformohydrazide is considered hazardous due to its flammability and potential health effects.
- It may cause skin and eye irritation, respiratory irritation, and drowsiness.
- Aspiration into the lungs can be fatal.
- Proper precautions should be taken during handling and storage.
Direcciones Futuras
- Research on Phenoxyformohydrazide should focus on its environmental fate, long-term effects, and potential applications beyond pesticides.
- Further studies are needed to explore its interactions with biological systems and potential therapeutic uses.
Propiedades
IUPAC Name |
phenyl N-aminocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-9-7(10)11-6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDTZRSLSJSECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174620 | |
| Record name | Hydrazinecarboxylic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl hydrazinecarboxylate | |
CAS RN |
20605-43-0 | |
| Record name | Hydrazinecarboxylic acid, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20605-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxylic acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020605430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinecarboxylic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

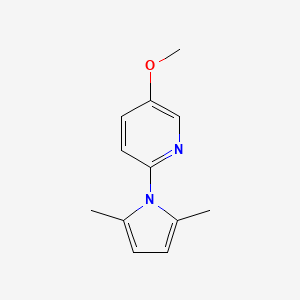

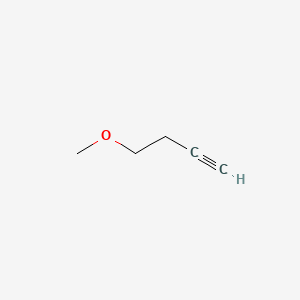
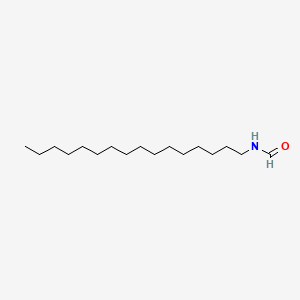
![2-[(Phenylthio)methyl]-2-cyclopenten-1-one](/img/structure/B1595729.png)
